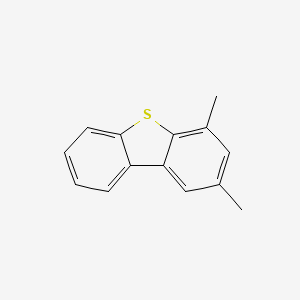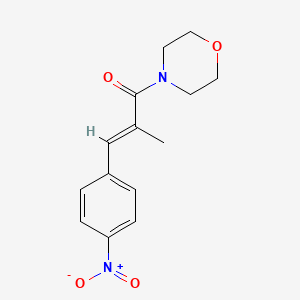
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
描述
ER-27319 是一种吖啶酮衍生物,以其对脾脏酪氨酸激酶 (SYK) 的强效和选择性抑制而闻名。 该化合物在过敏性疾病研究中尤为重要,因为它能够抑制人和小鼠肥大细胞释放抗原诱导的过敏介质 .
准备方法
ER-27319 是通过一系列涉及吖啶酮衍生物的化学反应合成的。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 已知该化合物是在受控条件下在实验室环境中制备的,以确保高纯度和功效 .
化学反应分析
ER-27319 经历了几种类型的化学反应,包括:
酪氨酸磷酸化抑制: ER-27319 抑制 SYK 的酪氨酸磷酸化,这对肥大细胞的脱颗粒过程至关重要.
选择性抑制: 该化合物选择性地抑制 RBL-2H3 细胞中 FcεRIγ 磷酸化免疫受体酪氨酸基激活基序诱导的 SYK 酪氨酸磷酸化.
不抑制先前激活的 SYK: ER-27319 不抑制先前激活的 SYK,表明其对某些激活途径的特异性.
科学研究应用
ER-27319 具有多种科学研究应用,包括:
过敏性疾病研究: 由于其抑制过敏介质释放的能力,ER-27319 用于过敏性疾病的研究.
激酶磷酸酶生物学: 该化合物是激酶磷酸酶生物学研究的特色产品,特别是在脾脏酪氨酸激酶的研究中.
肥大细胞脱颗粒研究: ER-27319 用于研究肥大细胞的脱颗粒过程,这对于理解过敏反应至关重要.
作用机制
ER-27319 通过选择性抑制脾脏酪氨酸激酶的酪氨酸磷酸化发挥作用。这种抑制阻止了 SYK 的激活,而 SYK 的激活对于肥大细胞释放过敏介质是必需的。 该化合物特异性地靶向通过 FcεRIγ 免疫受体酪氨酸基激活基序介导的 SYK 激活 .
相似化合物的比较
ER-27319 在选择性抑制脾脏酪氨酸激酶方面具有独特性。类似的化合物包括:
R406: 另一种选择性 SYK 抑制剂,用于自身免疫性疾病的研究。
Fostamatinib: R406 的前药,用于治疗慢性免疫性血小板减少症。
白藜芦醇: 一种天然化合物,抑制 SYK 和其他激酶。
属性
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIELZHYJYZBSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201010-95-9 | |
| Record name | ER-27319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ER-27319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















